3-Oxo Atorvastatin is a derivative of atorvastatin, a widely used medication for lowering cholesterol levels and preventing cardiovascular diseases. Atorvastatin functions as a competitive inhibitor of the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, which plays a crucial role in cholesterol biosynthesis. The compound is classified under statins, a group of drugs effective in managing dyslipidemia and reducing the risk of heart disease.
Atorvastatin was first synthesized by the pharmaceutical company Parke-Davis, which is now part of Pfizer. The compound has since been extensively studied for its pharmacological properties and therapeutic applications.
3-Oxo Atorvastatin belongs to the class of statins and is categorized as a synthetic organic compound. It is recognized for its ability to modulate lipid profiles by inhibiting cholesterol synthesis in the liver.
The synthesis of 3-Oxo Atorvastatin can be achieved through various methods, primarily focusing on multicomponent reactions (MCRs) and modifications of existing synthetic routes. One notable approach involves the Ugi reaction, which allows for the rapid assembly of complex molecules from simple precursors. This method significantly reduces the number of steps required for synthesis compared to traditional methods.
A recent study outlines a convergent synthesis pathway that includes:
The molecular structure of 3-Oxo Atorvastatin features several key components:
The molecular formula for 3-Oxo Atorvastatin is , with a molecular weight of approximately 495.53 g/mol. The compound exhibits specific stereochemistry that is critical for its biological activity.
3-Oxo Atorvastatin participates in various chemical reactions that can modify its structure or enhance its pharmacological properties:
Analytical methods such as high-performance liquid chromatography (HPLC) are employed to monitor these reactions and assess stability. The degradation pathways often involve hydroxylation and other oxidative processes that can alter the drug's efficacy.
3-Oxo Atorvastatin is primarily used in:
3-Oxo Atorvastatin (CAS 887196-30-7) is a critical intermediate and degradation product in the synthesis of atorvastatin calcium, the active pharmaceutical ingredient in leading cholesterol-lowering drugs. Its molecular structure (C33H33FN2O5, MW 556.62 g/mol) features a β-ketoacid moiety that enables downstream transformations into the pharmacologically active atorvastatin molecule [1] [4]. During synthesis, 3-Oxo Atorvastatin forms via the oxidation of the C5 hydroxyl group in the heptanoic acid side chain of atorvastatin precursors [8]. This oxidation occurs spontaneously under ambient conditions or is accelerated by metal catalysts, making its formation a significant challenge in process optimization.
In large-scale production, 3-Oxo Atorvastatin arises predominantly during the final stages of atorvastatin calcium crystallization. Its concentration directly impacts drug purity, with studies indicating that levels exceeding 0.15% necessitate reprocessing [5]. The compound is structurally characterized by a pyrrole core substituted with 4-fluorophenyl and isopropyl groups, an N-phenylcarbamoyl unit, and the oxidized C3-ketoheptanoic acid chain [4] [9]. This β-ketoacid functionality increases susceptibility to decarboxylation, generating additional impurities that complicate purification [8].
Table 1: Key Intermediates in Atorvastatin Synthesis
Compound | Role in Synthesis | Structural Feature | Impact on Final Product |
---|---|---|---|
3-Oxo Atorvastatin | Oxidation intermediate/impurity | β-ketoacid side chain | Reduces yield if >0.15% |
Dihydroxy Atorvastatin | Direct precursor to atorvastatin | Diol side chain (C3/C5 hydroxylation) | Desired intermediate |
Atorvastatin Sodium Salt | Stabilized form for purification | Carboxylate sodium salt | Minimizes oxidation during processing |
Atorvastatin Lactone | Hydrolysis product under acidic conditions | Cyclic ester (C1 carboxyl-C5 hydroxyl) | Requires back-hydrolysis to active form |
The pyrrole core of 3-Oxo Atorvastatin undergoes stereospecific epimerization at C3 and C5 under alkaline conditions. This process occurs via enolization of the β-ketoacid system, generating a planar enolate intermediate that allows racemization. At pH >8.0, the enolate forms rapidly, leading to epimeric mixtures that compromise chiral purity [5] [8]. Computational studies confirm that the energy barrier for enolization decreases from 45 kcal/mol in neutral environments to 28 kcal/mol in alkaline media, facilitating racemization [3].
Oxidative degradation of atorvastatin to 3-Oxo Atorvastatin proceeds through radical-mediated pathways:
Accelerated stability studies show that oxidative degradation increases by 12-fold when atorvastatin is exposed to oxygen atmospheres (40% O2) compared to inert packaging (0.5% O2) [8]. Transition metals like Cu2+ and Fe3+ catalyze this process by generating hydroxyl radicals via Fenton reactions, with catalytic efficiency following the order Cu2+ > Fe3+ > Ni2+ [5].
Table 2: Degradation Products Under Oxidative Conditions
Stress Condition | Primary Degradant | Mechanism | Relative Abundance (%) |
---|---|---|---|
40°C, 75% RH, 40% O2 (4 weeks) | 3-Oxo Atorvastatin | Radical oxidation of C5 alcohol | 3.8% |
0.1% H2O2, 25°C (48h) | 3-Oxo Atorvastatin sodium salt | Nucleophilic oxidation | 5.2% |
1000 lux UV, ambient O2 (72h) | Epoxy-pyrrolooxazinone | Photooxidation of pyrrole ring | 1.1% |
Solvent Engineering: Non-aqueous solvent systems reduce 3-Oxo Atorvastatin formation during crystallization. Tert-butanol/water mixtures (85:15 v/v) decrease impurity levels to 0.08% compared to 0.22% in methanol/water systems. This effect arises from lower solvent polarity, which destabilizes the enolate intermediate responsible for oxidation [5]. Additionally, replacing protic solvents with aprotic alternatives like tetrahydrofuran suppresses keto-enol tautomerization by 40% [6].
Catalytic Antioxidants: Adding butylated hydroxyanisole (BHA) at 0.05 mol% to reaction mixtures inhibits radical chain reactions, reducing 3-Oxo Atorvastatin generation by 78% during 48-hour processing. Similarly, nitrogen sparging decreases dissolved oxygen to <0.5 ppm, limiting auto-oxidation [5] [8]. Chelating agents like EDTA (0.1 M) sequester transition metals, decreasing metal-catalyzed oxidation rates by 15-fold [8].
Stabilized Salt Forms: Converting 3-Oxo Atorvastatin to its sodium salt (CAS 1391052-00-8, C33H32FN2NaO5, MW 578.61 g/mol) enhances stability during purification. The sodium salt exhibits 4× lower degradation rates than the free acid due to reduced enolization propensity and improved crystallinity, which limits oxygen penetration [9]. This stabilized form allows chromatographic separation using reverse-phase C18 columns with acetonitrile/water gradients (65:35 → 80:20), achieving >99.5% purity [9].
Process Control Parameters:
Table 3: Catalytic Systems for Impurity Suppression
Strategy | Conditions | Impurity Reduction | Mechanistic Basis |
---|---|---|---|
Tert-butanol/water (85:15) | Crystallization solvent | 64% vs. methanol | Lower dielectric constant (ε=11) |
BHA (0.05 mol%) | Added to reaction mixture | 78% | Radical scavenging |
EDTA (0.1 M) | Metal chelation pre-treatment | 93% for Cu2+ | Sequesters redox-active metals |
Sodium salt conversion | Isolation as crystalline salt | 75% vs. free acid | Inhibits enolization |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1